molecular formula C20H28N2O7 B13705947 Benzyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate

Benzyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate

Cat. No.: B13705947
M. Wt: 408.4 g/mol
InChI Key: LLHKBZGGZOCAIC-UHFFFAOYSA-N
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Description

Benzyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate is a complex organic compound that features a benzyl group, a tert-butoxycarbonyl (Boc) protected amino group, and an ethoxy-oxoethyl substituted amino group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate typically involves multi-step organic reactions. One common approach is to start with the Boc-protected amino acid, which undergoes esterification with benzyl alcohol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The intermediate product is then reacted with 2-ethoxy-2-oxoethylamine under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and targeted delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected under acidic conditions, revealing a free amino group that can participate in further reactions. The ethoxy-oxoethyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds and structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate is unique due to its combination of functional groups, which provide a versatile platform for various chemical transformations. Its structure allows for selective reactions, making it valuable in synthetic organic chemistry and drug development .

Properties

Molecular Formula

C20H28N2O7

Molecular Weight

408.4 g/mol

IUPAC Name

benzyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate

InChI

InChI=1S/C20H28N2O7/c1-5-27-17(24)12-21-18(25)15(22-19(26)29-20(2,3)4)11-16(23)28-13-14-9-7-6-8-10-14/h6-10,15H,5,11-13H2,1-4H3,(H,21,25)(H,22,26)

InChI Key

LLHKBZGGZOCAIC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C(CC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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